2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
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Overview
Description
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- The synthesis of novel compounds derived from visnagenone and khellinone, showing anti-inflammatory and analgesic activities, highlights the chemical versatility and potential therapeutic benefits of complex organic molecules (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
- Research into cinnamide derivatives underscores the significance of structural analysis in understanding compound stability and activity, showcasing the importance of detailed molecular design in drug development (Jian-gang Zhong et al., 2018).
- Studies on kojic acid derivatives as potential anticonvulsant compounds further demonstrate the research community's efforts to explore and synthesize new molecules with specific therapeutic targets (M. Aytemir, E. Septioğlu, Ü. Çalış, 2010).
Mechanistic Insights and Molecular Design
- The development of hybrid molecules derived from norfloxacin, with the goal of enhancing antimicrobial activity, emphasizes the strategy of combining molecular frameworks to achieve improved biological efficacy (Meltem Menteşe et al., 2013).
- Exploration of Mannich bases with piperazines for their bioactivities, including cytotoxic/anticancer and CA inhibitory effects, reflects the ongoing search for compounds with multi-targeted therapeutic potential (H. Gul et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can affect the biochemical pathways associated with these neurotransmitters .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily the modulation of the activity of the α1-ARs . This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-21-20(25)14-28-19-13-27-15(11-17(19)24)12-22-7-9-23(10-8-22)16-5-3-4-6-18(16)26-2/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGHVKIELRWPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.